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molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Cat. No. B2701204
M. Wt: 288.145
InChI Key: LAICZTCYXNZHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416687

Procedure details

To a stirred solution containing 115 g (0.50 mole) of 3,5-ditrifluoromethylphenol, 44 g (0.55 mole) of 50% aqueous sodium hydroxide and 500 ml of water, 76.4 g (0.55 mole) of bromoacetic acid in 250 ml of water neutralized with 38.7 g of potassium carbonate to pH=9 was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 24 hours. After cooling to 0° C., 60 g (0.60 mole) of concentrated hydrochloric acid in 500 ml of water was added dropwise to the solution. After stirring at 0°-10° C., the resulting solid was collected by filtration, washed with water until the washings were neutral to litmus and air-dried at 25°-30° C. A product with a melting point of 103°-104° C. was obtained in 80% yield.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
76.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([OH:11])=[CH:3][C:2]=1[C:12]([F:15])([F:14])[F:13].[OH-].[Na+].Br[CH2:19][C:20]([OH:22])=[O:21].C(=O)([O-])[O-].[K+].[K+].Cl>O>[F:15][C:12]([F:13])([F:14])[C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([F:9])([F:8])[F:10])[CH:1]=1)[O:11][CH2:19][C:20]([OH:22])=[O:21] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
76.4 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
38.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water until the washings
CUSTOM
Type
CUSTOM
Details
air-dried at 25°-30° C
CUSTOM
Type
CUSTOM
Details
A product with a melting point of 103°-104° C. was obtained in 80% yield

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(OCC(=O)O)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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